molecular formula C14H18O B12548403 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- CAS No. 155204-17-4

1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-

Cat. No.: B12548403
CAS No.: 155204-17-4
M. Wt: 202.29 g/mol
InChI Key: FOCUGTIHFFIKPC-UHFFFAOYSA-N
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Description

1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- (CAS 155204-17-4) is a specialty acetylenic alcohol with the molecular formula C14H18O and a molecular weight of 202.29 g/mol . As a member of the acetylenic alcohol family, this compound is of significant research interest, particularly in the field of advanced material formulation. Acetylenic alcohols, such as the structurally related Surfynol compounds, are extensively studied and utilized as highly effective corrosion inhibitors in acidic aqueous solutions and other aggressive chemical environments . The mechanism of action for these inhibitors involves the adsorption of the alcohol molecule onto metal surfaces, forming a protective barrier that significantly reduces the rate of corrosive attack . Researchers value 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- for its potential application in developing new protective coatings, functional additives for polymers, and specialized inkjet inks where reduced corrosion and surface activity are critical . Its structure, which incorporates both a phenyl group and an alkyne functionality, makes it a valuable synthon or building block in organic synthesis for the construction of more complex molecular architectures. This product is strictly for Research Use Only (RUO).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155204-17-4

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3,5-dimethyl-1-phenylhex-1-yn-3-ol

InChI

InChI=1S/C14H18O/c1-12(2)11-14(3,15)10-9-13-7-5-4-6-8-13/h4-8,12,15H,11H2,1-3H3

InChI Key

FOCUGTIHFFIKPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C#CC1=CC=CC=C1)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 3,5 Dimethyl 1 Hexyn 3 Ol and Its Structural Analogs

Conventional Synthetic Pathways and Optimized Reaction Conditions

Traditional methods for the synthesis of tertiary propargyl alcohols, including 3,5-dimethyl-1-hexyn-3-ol (B130301), often rely on the addition of organometallic reagents to ketones. These foundational methods have been refined over time to improve yields and reaction conditions.

The addition of an ethynyl (B1212043) group to a ketone is a classic and reliable method for the synthesis of tertiary alkyne alcohols. The Grignard reaction, utilizing an ethynylmagnesium halide, is a primary example of this transformation. In the context of 3,5-dimethyl-1-hexyn-3-ol, the synthesis involves the reaction of ethynylmagnesium bromide with methyl isobutyl ketone (4-methyl-2-pentanone).

The reaction mechanism proceeds via the nucleophilic attack of the acetylide anion from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. youtube.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final tertiary alcohol. youtube.com The general scheme for this synthesis is a cornerstone of alkyne chemistry, providing a straightforward route to compounds of this class. youtube.com Variations in the Grignard reagent, such as using different halide counterparts (chloride or iodide), are possible. google.com The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the Grignard reagent.

An alternative synthetic strategy employs propargyl chloride as a starting material. google.com Propargyl chloride, also known as 3-chloro-1-propyne, is a reactive electrophile. labinsights.nl A method has been developed for preparing similar alkyne alcohols, such as 1-hexyn-3-ol, starting from propargyl chloride. google.com This process involves reacting propargyl chloride with a suitable Grignard reagent to first form an ethylacetylene magnesium halide, which then undergoes an addition reaction. google.com

Adapting this to the synthesis of 3,5-dimethyl-1-hexyn-3-ol would involve a multi-step process. First, propargyl chloride can be reacted with a methyl magnesium halide. google.com The resulting intermediate can then be reacted with a suitable ketone or epoxide to build the carbon skeleton, followed by hydrolysis to yield the target alcohol. This pathway highlights the versatility of simple building blocks like propargyl chloride in constructing more complex acetylenic structures. google.comlabinsights.nl

Advanced Catalytic Approaches in 3,5-Dimethyl-1-hexyn-3-ol Derivatization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high selectivity and efficiency. For the derivatization of 3,5-dimethyl-1-hexyn-3-ol, palladium and copper catalysts have proven to be particularly effective, enabling a range of valuable transformations.

The terminal alkyne of 3,5-dimethyl-1-hexyn-3-ol is a prime site for functionalization using palladium catalysis. A powerful one-pot reaction involves a palladium-mediated hydrostannylation followed by a Stille cross-coupling. sigmaaldrich.comchemicalbook.com This sequence allows for the synthesis of vinylstannanes which are then coupled with organic halides to form more complex substituted alkenes. sigmaaldrich.comchemicalbook.comwikipedia.org

The process begins with the hydrostannylation of the alkyne, which is the addition of a tin hydride (e.g., tributyltin hydride) across the triple bond. acs.orgcapes.gov.br This reaction can be catalyzed by various palladium complexes, such as PdCl₂(PPh₃)₂, under mild conditions to produce a vinylstannane intermediate with high regio- and stereoselectivity. capes.gov.bracs.org

The resulting vinylstannane can then, without isolation, participate in a Stille cross-coupling reaction with an aryl or vinyl halide. wikipedia.orgacs.org The catalytic cycle for the Stille coupling involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the vinylstannane and subsequent reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org This one-pot strategy has been successfully used to synthesize 3,5-dimethyl-1-phenyl-1-hexen-3-ol from 3,5-dimethyl-1-hexyn-3-ol. sigmaaldrich.comchemicalbook.com

Reaction Stage Reagents & Catalysts Intermediate/Product Key Features
Hydrostannylation 3,5-Dimethyl-1-hexyn-3-ol, Bu₃SnH, Pd(0) catalyst(E)-3,5-Dimethyl-1-(tributylstannyl)-1-hexen-3-olHigh regio- and stereoselectivity for the syn addition product. acs.orgpitt.edu
Stille Coupling Vinylstannane intermediate, Aryl Halide (e.g., Iodobenzene), Pd(0) catalyst3,5-Dimethyl-1-phenyl-1-hexen-3-olForms a C(sp²)-C(sp²) bond; proceeds with retention of the alkene stereochemistry. wikipedia.org

Copper catalysts are well-established for their ability to mediate reactions involving terminal alkynes. One notable application is the copper(I) chloride (CuCl) catalyzed reaction of 3,5-dimethyl-1-hexyn-3-ol with carbon dioxide. chemicalbook.com This reaction, often conducted in ionic liquids, represents a method for carboxylation.

More broadly, copper(I) catalysis is famous for the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org In this reaction, a copper(I) species, which can be generated in situ from CuSO₄ and a reducing agent or used directly as a Cu(I) salt, activates the terminal alkyne towards cycloaddition with an azide. nih.govacs.org This reaction is highly efficient and tolerant of a wide variety of functional groups, making it a powerful tool for the functionalization of alkyne-containing molecules like 3,5-dimethyl-1-hexyn-3-ol and its analogs. beilstein-journals.org The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide. nih.govnih.gov

Catalyst System Reactants Product Type Significance
CuCl 3,5-Dimethyl-1-hexyn-3-ol, CO₂Carboxylic acid derivativeUtilizes CO₂ as a C1 source for functionalization. chemicalbook.com
Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) Terminal Alkyne, Organic Azide1,4-Disubstituted 1,2,3-triazoleHighly efficient and regioselective "click" reaction. nih.govbeilstein-journals.org

Enantioselective Synthesis and Chiral Resolution Techniques for Stereoisomers

The 3,5-dimethyl-1-hexyn-3-ol molecule possesses a stereocenter at the C3 position, meaning it exists as a pair of enantiomers, (R)-3,5-dimethyl-1-hexyn-3-ol and (S)-3,5-dimethyl-1-hexyn-3-ol. nist.gov The synthesis and separation of these individual stereoisomers are crucial for applications where chirality is important.

The separation of enantiomers can be achieved through chiral resolution of the racemic mixture. A common strategy is to derivatize the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC). mdpi.com For instance, diastereomeric esters can be formed by reacting the racemic alcohol with a chiral carboxylic acid. The separation of MαNP (methoxy-α-naphthylacetic acid) esters of similar acetylene (B1199291) alcohols has been successfully demonstrated, indicating this as a viable method for resolving 3,5-dimethyl-1-hexyn-3-ol. mdpi.com After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the alcohol.

Technique Methodology Example Application Outcome
Chiral Resolution via Diastereomer Formation 1. React racemic alcohol with a chiral derivatizing agent (e.g., a chiral acid). 2. Separate the resulting diastereomers by chromatography (HPLC). 3. Cleave the chiral auxiliary to recover the pure enantiomers.Separation of diastereomeric esters of acetylene alcohols on a silica (B1680970) gel column. mdpi.comIsolation of individual (R) and (S) enantiomers.

Chemical Reactivity and Mechanistic Transformations of 3,5 Dimethyl 1 Hexyn 3 Ol

Detailed Investigations of Electrophilic and Nucleophilic Additions to the Alkyne

While the outline specifies additions to a terminal alkyne, the subject compound, 3,5-dimethyl-1-phenyl-1-hexyn-3-ol, is an internal alkyne. The addition reactions for internal alkynes are often more complex regarding regioselectivity compared to their terminal counterparts.

Anti-Markovnikov Addition Reactions with Carboxylic Acids

The addition of carboxylic acids across a carbon-carbon triple bond is a direct method for synthesizing vinyl esters. For terminal alkynes, anti-Markovnikov addition, which places the acyloxy group at the terminal carbon, can be achieved using specific catalysts. wikipedia.orgnih.gov For instance, the complex Re(CO)₅Br has been shown to efficiently catalyze the anti-Markovnikov addition of carboxylic acids to terminal alkynes, often with a preference for the Z-isomer. nih.gov Photocatalysis using an acridinium (B8443388) salt in the presence of a hydrogen atom donor also facilitates direct anti-Markovnikov addition to alkenes, a principle that can be extended to alkynes. nih.gov

In the case of an unsymmetrical internal alkyne like 3,5-dimethyl-1-phenyl-1-hexyn-3-ol, the challenge lies in controlling which of the two alkyne carbons the nucleophile attacks. The regioselectivity is influenced by the electronic and steric properties of the substituents (phenyl vs. the tertiary alcohol-containing alkyl group). While direct studies on this specific molecule are not prevalent, research on related aryl propargylic alcohols provides insight into the controlling factors of such additions.

Regioselective Hydrostannylation Processes

Hydrostannylation, the addition of a tin hydride (like nBu₃SnH or Ph₃SnH) across a triple bond, is a powerful tool for creating vinylstannanes, which are versatile intermediates in cross-coupling reactions. lookchem.com The regioselectivity of this addition on internal propargylic alcohols is a subject of detailed investigation. lookchem.comnih.gov

For aryl propargylic alcohols, both radical-mediated and uncatalyzed hydrostannylation pathways have been explored, showing remarkable differences in regiochemical outcomes. lookchem.comnih.gov

Radical-mediated hydrostannylation , often initiated by AIBN or molecular oxygen, can lead to mixtures of regioisomers. The stereoselectivity is typically trans-addition. lookchem.com

Uncatalyzed hydrostannylation with tributyltin hydride (nBu₃SnH) on aryl propargylic alcohols can exhibit high γ-regioselectivity, where the tin atom adds to the carbon bearing the aryl group. nih.gov Conversely, additions with triphenyltin (B1233371) hydride (Ph₃SnH) appear to be more sensitive to the electronic properties of the aryl substituent. nih.gov

For 3,5-dimethyl-1-phenyl-1-hexyn-3-ol, the directing effect of the tertiary hydroxyl group can play a significant role. Platinum catalysts, for example, have been used for the highly regioselective hydrosilylation of internal propargyl alcohols, where a hydrogen bond between the silane (B1218182) and the hydroxyl group directs the regiochemical outcome. chemrxiv.org A similar directing effect could be exploited in hydrostannylation to control the addition site.

It is noteworthy that the terminal alkyne precursor, 3,5-dimethyl-1-hexyn-3-ol (B130301), can be converted to 3,5-dimethyl-1-phenyl-1-hexen-3-ol via a one-pot palladium-mediated hydrostannylation followed by a Stille cross-coupling reaction. sigmaaldrich.com

Functional Group Interconversions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group in 3,5-dimethyl-1-phenyl-1-hexyn-3-ol is a key functional handle for further molecular elaboration.

Advanced Esterification Methodologies in Neutral Ionic Liquids

Esterification of alcohols is a fundamental organic reaction. imperial.ac.uk For sterically hindered tertiary alcohols like the one in the title compound, classical Fischer esterification can be challenging. Ionic liquids (ILs) have emerged as "green" solvents and catalysts for esterification, offering advantages such as easy product separation and catalyst recycling. researchgate.netajast.net

Neutral ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]), can serve as effective media for the esterification of propargylic alcohols. For example, the related compound 3,5-dimethyl-1-hexyn-3-ol undergoes esterification with acetic anhydride (B1165640) in [BMIM][BF₄] to yield 3,5-dimethyl-1-hexyn-3-acetate. sigmaaldrich.com Brønsted acidic ionic liquids have also been developed that act as both solvent and catalyst. researchgate.netresearchinschools.org The use of an ionic liquid-based Vilsmeier reagent has also been reported as an efficient system for promoting the esterification of various alcohols and carboxylic acids with excellent yields. scirp.org

Reagent SystemAlcohol SubstrateProductBenefit of Method
Acetic Anhydride / [BMIM][BF₄]3,5-dimethyl-1-hexyn-3-ol3,5-dimethyl-1-hexyn-3-acetateNeutral reaction medium, easy separation. sigmaaldrich.com
Carboxylic Acid / Brønsted Acidic ILVarious AlcoholsEstersIL acts as both catalyst and solvent. researchgate.netresearchinschools.org
IL-based Vilsmeier ReagentVarious AlcoholsEstersHigh efficiency and excellent yields under mild conditions. scirp.org

Selective Oxidation and Reduction Pathways of the Hydroxyl Moiety

The selective oxidation of propargylic alcohols can yield valuable α,β-acetylenic aldehydes or ketones. thieme-connect.comnih.govrsc.org However, the oxidation of secondary propargylic alcohols to the corresponding ketones is often more straightforward than the oxidation of tertiary alcohols, which requires C-C bond cleavage. thieme-connect.com Many common oxidizing agents, such as those based on TEMPO/Ca(OCl)₂, are highly effective for primary and secondary propargylic alcohols but may not react with tertiary ones. nih.govrsc.org Gold-catalyzed oxidative rearrangement of propargyl alcohols can provide a route to 1,3-diketones. sigmaaldrich.com

Given the tertiary nature of the hydroxyl group in 3,5-dimethyl-1-phenyl-1-hexyn-3-ol, oxidation would likely lead to fragmentation under harsh conditions. More plausible transformations involve reactions that proceed via the tertiary propargylic cation, such as the Meyer-Schuster or Rupe rearrangement, although these typically require acidic conditions and are characteristic of reactions where the hydroxyl group is eliminated or rearranged rather than directly oxidized.

Reduction of the alkyne moiety is a more common transformation. Depending on the reagents and conditions, the triple bond can be selectively reduced to a (Z)-alkene (e.g., Lindlar's catalyst), an (E)-alkene (e.g., Na in NH₃), or fully saturated to an alkane (e.g., H₂/Pd/C).

Cyclization and Intramolecular Rearrangement Reactions (e.g., Cycloisomerizations of Related Enynes)

Propargylic alcohols and their derivatives are excellent substrates for cyclization reactions. Enynes derived from these alcohols undergo powerful cycloisomerization reactions, often catalyzed by transition metals like gold or platinum, to form carbo- and heterocyclic ring systems. nih.gov

While 3,5-dimethyl-1-phenyl-1-hexyn-3-ol is not an enyne itself, it is a precursor for their synthesis. For example, esterification with an unsaturated carboxylic acid or etherification with an unsaturated alcohol would produce an enyne poised for cyclization. Research has shown that appending a hydroxymethyl group to the alkyne can provide a handle for achieving high enantioselectivity in gold-catalyzed enyne cycloisomerizations through hydrogen bonding with the chiral ligand. nih.gov Similar strategies could be envisioned for enynes derived from the title compound, where the tertiary alcohol could act as a directing group.

Furthermore, propargylic C-H functionalization offers a pathway to synthesize 1,3-enynes from related alkynes, which can then undergo subsequent transformations. acs.org

Environmental Reactivity and Radical-Mediated Transformations

The atmospheric chemistry of acetylenic alcohols like 3,5-dimethyl-1-hexyn-3-ol is a critical area of study for understanding air quality and pollutant fate. nih.govscielo.br The primary degradation pathway for such volatile organic compounds (VOCs) in the troposphere is through reactions with hydroxyl (OH) radicals. nih.govscielo.brsemanticscholar.org These reactions are significant as they control the atmospheric lifetime of the alcohol and contribute to the formation of secondary pollutants. copernicus.org

Studies on the Bimolecular Rate Constant of Hydroxyl Radical Reactions

The gas-phase reaction with the hydroxyl radical is the principal sink for most alcohols in the atmosphere. nih.govscielo.br The rate of this reaction is a crucial parameter for atmospheric models. A study using the relative rate technique has determined the bimolecular rate constant for the reaction between the hydroxyl radical and 3,5-dimethyl-1-hexyn-3-ol. researchgate.net The experiment was conducted at a temperature of (297 ± 3) K and a pressure of 1 atmosphere. researchgate.net

The measured rate constant, k DHO , was found to be (29 ± 9) × 10 −12 cm 3 molecule −1 s −1 . researchgate.net This value indicates a relatively rapid reaction, which in turn suggests a short atmospheric lifetime for the compound. researchgate.netdtic.mil The reaction mechanism for alcohols with OH radicals predominantly involves the abstraction of a hydrogen atom from a C-H bond, as abstraction from the O-H bond is considered negligible in the atmosphere. scielo.brsemanticscholar.org

Interactive Data Table: Bimolecular Rate Constant for OH Radical Reaction

CompoundRate Constant (k DHO ) (cm 3 molecule −1 s −1 )Temperature (K)PressureMeasurement Technique
3,5-Dimethyl-1-hexyn-3-ol(29 ± 9) × 10 −12 researchgate.net297 ± 3 researchgate.net1 atm researchgate.netRelative Rate researchgate.netsigmaaldrich.com

Investigation of Reactions with Atmospheric Species (e.g., CO2) in Varied Media

Beyond radical-mediated degradation, the interaction of 3,5-dimethyl-1-hexyn-3-ol with other atmospheric species has been a subject of investigation. Specifically, its reaction with carbon dioxide (CO 2 ) has been studied under various conditions. sigmaaldrich.comchemicalbook.com

Research has explored the reaction between CO 2 and 3,5-dimethyl-1-hexyn-3-ol when catalyzed by Copper(I) chloride (CuCl). sigmaaldrich.comchemicalbook.com These investigations were conducted in a range of different ionic liquids and conventional solvents to understand the influence of the reaction medium on the process. sigmaaldrich.comchemicalbook.com While detailed mechanistic pathways from these specific studies are proprietary, the focus on CO 2 reactions highlights an interest in the potential for carboxylation of this acetylenic alcohol, a transformation of significant interest in chemical synthesis and carbon capture and utilization strategies.

Interactive Data Table: Investigated Reaction with CO 2

ReactantCatalystInvestigated Media
3,5-Dimethyl-1-hexyn-3-olCopper(I) chloride (CuCl) sigmaaldrich.comchemicalbook.comIonic Liquids and various solvents sigmaaldrich.comchemicalbook.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For 3,5-dimethyl-1-phenyl-1-hexyn-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its complex structure.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol is expected to show several key signals. The protons of the phenyl group typically appear in the downfield region (δ 7.2-7.5 ppm). The aliphatic protons of the dimethyl-hexyl chain would appear more upfield. A broad singlet corresponding to the hydroxyl (-OH) proton is also anticipated, with its chemical shift being concentration and solvent dependent.

The protons on the carbon chain would exhibit specific multiplicities due to spin-spin coupling. For instance, the methine proton at C5 would likely appear as a multiplet, coupled to the adjacent methylene (C4) and methyl (C6) protons. The diastereotopic methylene protons at C4 would present as complex multiplets. The distinct methyl groups would appear as doublets (at C5) and a singlet (at C3).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3,5-dimethyl-1-phenyl-1-hexyn-3-ol

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H 7.20 - 7.50 Multiplet 5H
Hydroxyl-H (-OH) Variable (e.g., 1.5 - 2.5) Singlet (broad) 1H
Methylene-H (C4) ~1.70 - 1.90 Multiplet 2H
Methine-H (C5) ~1.90 - 2.10 Multiplet 1H
Methyl-H (C3-CH₃) ~1.50 Singlet 3H

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in 3,5-dimethyl-1-phenyl-1-hexyn-3-ol would produce a distinct signal. The acetylenic carbons (C1 and C2) are particularly characteristic, appearing in the δ 80-95 ppm range. The carbon bearing the hydroxyl group (C3) would be found further downfield (around δ 65-75 ppm) due to the deshielding effect of the oxygen atom. The aromatic carbons of the phenyl group would produce a set of signals between δ 120-140 ppm. The aliphatic carbons of the dimethyl-hexyl chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-dimethyl-1-phenyl-1-hexyn-3-ol

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl (C-ipso) ~122
Phenyl (C-ortho, meta, para) 128 - 132
Alkyne (C1, C2) 85 - 95
Alcohol (C3) 68 - 75
Methylene (C4) ~50
Methine (C5) ~30
Methyl (C3-CH₃) ~28

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals and establish the molecular connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 3,5-dimethyl-1-phenyl-1-hexyn-3-ol, COSY would show correlations between the methine proton at C5 and the protons of the C4 methylene group and the C5 methyl groups, confirming the isobutyl-like fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for example, linking the methyl proton signals to their respective methyl carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar bonds. The spectrum of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol would be characterized by:

A broad, strong absorption band around 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol group.

A sharp, weak to medium absorption around 2200-2260 cm⁻¹ for the C≡C triple bond stretch of the internal alkyne. Conjugation with the phenyl ring may influence the intensity.

Absorptions just above 3000 cm⁻¹ corresponding to aromatic C-H stretching.

Absorptions just below 3000 cm⁻¹ for aliphatic C-H stretching.

Characteristic C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds.

The C≡C triple bond, being relatively non-polar, would give a strong signal in the Raman spectrum, typically around 2200-2260 cm⁻¹ . Aromatic alkynes are known to be especially strong Raman scatterers. nih.gov

The symmetric breathing modes of the phenyl ring would also be prominent.

Table 3: Key Vibrational Frequencies for 3,5-dimethyl-1-phenyl-1-hexyn-3-ol

Functional Group Technique Characteristic Frequency (cm⁻¹) Intensity
Alcohol (O-H stretch) IR 3200 - 3600 Strong, Broad
Alkyne (C≡C stretch) IR ~2200 - 2260 Weak - Medium
Alkyne (C≡C stretch) Raman ~2200 - 2260 Strong
Aromatic (C-H stretch) IR 3000 - 3100 Medium
Aliphatic (C-H stretch) IR 2850 - 2960 Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, allowing for the determination of its elemental formula. For 3,5-dimethyl-1-phenyl-1-hexyn-3-ol (C₁₄H₁₈O), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value to confirm the formula.

Electron Ionization (EI) mass spectrometry also reveals characteristic fragmentation patterns that aid in structural elucidation. For tertiary alcohols, the molecular ion peak is often weak or absent. whitman.edu Key fragmentation pathways include:

Alpha-Cleavage: This is a common pathway for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. libretexts.org For this molecule, cleavage could result in the loss of an isobutyl radical or a phenylethynyl radical, leading to resonance-stabilized oxonium ions.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is another common fragmentation for alcohols, which would result in a peak at M-18. libretexts.org

Benzylic Cleavage: The bond between the phenyl group and the rest of the molecule can cleave, potentially leading to a fragment corresponding to the phenylacetylene cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol

m/z Value (Predicted) Identity of Fragment Fragmentation Pathway
[M-18] [C₁₄H₁₆]⁺˙ Dehydration (Loss of H₂O)
[M-57] [C₁₀H₉O]⁺ Alpha-cleavage (Loss of isobutyl radical)
145 [C₁₀H₉O]⁺ Alpha-cleavage (Loss of isobutyl radical)
115 [C₉H₇]⁺ Cleavage leading to phenylethynyl cation
105 [C₇H₅O]⁺ Phenylcarbonyl cation (from rearrangement)

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of the target compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given the volatility of many alcohols, GC is a suitable technique. odinity.com A non-polar or medium-polarity capillary column (e.g., with a polydimethylsiloxane or 5% phenyl stationary phase) would likely be used. nist.gov The purity is determined by the presence of a single peak in the chromatogram, and the retention time is a characteristic property of the compound under specific analytical conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is also widely used for the analysis of aromatic alcohols. semanticscholar.org Reversed-phase HPLC, using a C18 or a specialized aromatic stationary phase (e.g., Phenyl-Hexyl), with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be appropriate for separation and purity analysis. helixchrom.com Detection is typically achieved using a UV detector, which is sensitive to the phenyl group in the molecule.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds. For a molecule like 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-, GC would be employed to determine its purity and to separate it from starting materials, byproducts, and solvents from a reaction mixture. The retention time of the compound would be dependent on its volatility and its interaction with the stationary phase of the GC column.

Typical GC Parameters for Similar Compounds:

ParameterTypical Value/Condition
Column Type Capillary Column
Stationary Phase Polydimethyl siloxane with 5% phenyl substitution
Injector Temperature 250 °C
Oven Program Initial temperature of 50-100 °C, ramped to 250-300 °C
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

A mass spectrometer coupled with a gas chromatograph (GC-MS) would provide invaluable structural information. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that would help confirm the presence of the phenyl, dimethyl, and hexyn-ol moieties.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations

High-Performance Liquid Chromatography is a versatile technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. For 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-, which possesses a chiral center at the C-3 position, chiral HPLC would be the definitive method for separating its enantiomers.

The separation of enantiomers is crucial as they can exhibit different biological activities. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Illustrative HPLC Parameters for Chiral Separation of Analogous Alcohols:

ParameterTypical Value/Condition
Column Type Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixture
Flow Rate 0.5 - 1.5 mL/min
Detector UV-Vis Detector (monitoring the phenyl group's absorbance)
Column Temperature Ambient or controlled (e.g., 25 °C)

The successful separation would result in two distinct peaks in the chromatogram, each corresponding to one of the enantiomers. The relative area of these peaks would indicate the enantiomeric excess (ee) of the sample.

Theoretical and Computational Chemistry Applied to 3,5 Dimethyl 1 Hexyn 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,5-dimethyl-1-hexyn-3-ol (B130301). By solving approximations of the Schrödinger equation, these methods determine the molecule's electronic structure, which in turn dictates its reactivity. Key aspects of these calculations include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate the molecule's ability to donate electrons, identifying sites susceptible to electrophilic attack. Conversely, the LUMO's characteristics reveal the molecule's capacity to accept electrons, pointing to regions prone to nucleophilic attack.

For 3,5-dimethyl-1-hexyn-3-ol, the primary reactive sites are the electron-rich carbon-carbon triple bond (alkyne) and the oxygen atom of the hydroxyl group, which has lone pairs of electrons. Quantum calculations can quantify the electron density at these sites, generating an electrostatic potential map that visually represents regions of high and low electron density. This allows for the prediction of how 3,5-dimethyl-1-hexyn-3-ol will interact with other reagents. For instance, the bimolecular rate constant for its reaction with the hydroxyl radical (OH) has been measured, and computational models can elucidate the electronic interactions driving this reaction. sigmaaldrich.comchemicalbook.com

Conformational Analysis and Mapping of Potential Energy Surfaces

3,5-Dimethyl-1-hexyn-3-ol possesses significant conformational flexibility due to the rotation around its single bonds. Conformational analysis using computational methods systematically explores the different spatial arrangements of the atoms (conformers) and their corresponding energies.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. libretexts.org For a complex molecule like 3,5-dimethyl-1-hexyn-3-ol, the full PES has many dimensions (3N-6, where N is the number of atoms). libretexts.org Computational chemists typically simplify this by creating 1D or 2D plots, showing how the energy changes with the rotation around specific bonds (dihedral angles).

By mapping the PES, researchers can identify the lowest-energy conformers, which are the most stable and thus most populated at equilibrium. libretexts.org The analysis also reveals the energy barriers between different conformers, providing information on the dynamics of conformational change. These low-energy conformations are crucial for accurately predicting other properties, such as spectroscopic signatures and reactivity, as they represent the most likely structures the molecule will adopt. comporgchem.com

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving 3,5-dimethyl-1-hexyn-3-ol. By modeling the reaction pathway, scientists can identify the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. libretexts.org

Several reactions of 3,5-dimethyl-1-hexyn-3-ol have been reported, providing fertile ground for computational study:

Reaction with CO2 : The reaction of CO2 with 3,5-dimethyl-1-hexyn-3-ol catalyzed by copper(I) chloride (CuCl) has been investigated. sigmaaldrich.comchemicalbook.com Computational modeling could map the complete catalytic cycle, identifying the structure of the transition state and intermediates, and explaining the role of the catalyst in lowering the activation energy barrier.

Synthesis of Derivatives : This compound is a precursor for other molecules. sigmaaldrich.com For example, it is used to synthesize 3,5-dimethyl-1-phenyl-1-hexen-3-ol and 3,5-dimethyl-3-hydroxy-1-hexen-1-yl benzoate. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Computational models can be used to compare the energy profiles of different synthetic routes, helping to optimize reaction conditions and predict product yields and stereochemistry.

Oxidation Reactions : The reaction with hydroxyl radicals is a key atmospheric degradation pathway. sigmaaldrich.comchemicalbook.com Modeling this reaction helps predict the products and the lifetime of the compound in the environment.

By calculating the energies of reactants, products, and transition states, computational models provide a quantitative understanding of reaction kinetics and thermodynamics.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and interpreting the spectroscopic properties of molecules. nih.gov This is especially valuable for confirming the structure of a compound like 3,5-dimethyl-1-hexyn-3-ol.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. comporgchem.com The process involves first optimizing the molecule's geometry to find its most stable conformers and then calculating the magnetic shielding tensors for each nucleus. By performing a Boltzmann-weighted average of the shifts for the different conformers, a theoretical spectrum is generated that can be compared directly with experimental data. comporgchem.com This comparison is crucial for assigning peaks in the experimental spectrum to specific atoms in the molecule. Machine learning algorithms trained on large datasets of experimental and calculated spectra are also emerging as powerful tools for even faster and more accurate predictions. nih.govresearchgate.netnih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. This theoretical vibrational spectrum helps in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as the characteristic C≡C-H stretch of the terminal alkyne, the O-H stretch of the alcohol, and various C-H bending and stretching modes. The NIST Chemistry WebBook provides experimental IR spectrum data for 3,5-dimethyl-1-hexyn-3-ol that can be used for such comparative analysis. nist.gov

Below is a table illustrating the kind of data generated in computational spectroscopic studies, comparing experimental values with those predicted by computational methods.

Nucleus Experimental Chemical Shift (ppm) Predicted Chemical Shift (ppm) (Method: DFT/B3LYP)
¹³C (C1, ≡CH)Data not availableCalculation dependent
¹³C (C2, C≡)Data not availableCalculation dependent
¹³C (C3, C-OH)Data not availableCalculation dependent
¹³C (C4, CH₂)Data not availableCalculation dependent
¹³C (C5, CH)Data not availableCalculation dependent
¹³C (C6, CH₃)Data not availableCalculation dependent
¹³C (C3-CH₃)Data not availableCalculation dependent
¹³C (C5-CH₃)Data not availableCalculation dependent
¹H (H1, ≡CH)Data not availableCalculation dependent
¹H (H4, CH₂)Data not availableCalculation dependent
¹H (H5, CH)Data not availableCalculation dependent
¹H (H6, CH₃)Data not availableCalculation dependent
¹H (C3-CH₃)Data not availableCalculation dependent
¹H (C5-CH₃)Data not availableCalculation dependent
¹H (OH)Data not availableCalculation dependent

Note: Specific experimental and predicted values for 3,5-dimethyl-1-hexyn-3-ol require dedicated computational studies. The table structure demonstrates how such data would be presented.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemistry focuses on the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.com MD simulations model the atoms as classical particles moving according to forces calculated from a force field.

For 3,5-dimethyl-1-hexyn-3-ol, MD simulations can provide insights into its bulk properties and interactions in different environments. For example, simulations could model:

Liquid State Properties : By simulating a box of many 3,5-dimethyl-1-hexyn-3-ol molecules, one can study the intermolecular interactions, primarily hydrogen bonding through the hydroxyl group and van der Waals forces. These simulations can predict bulk properties like density, viscosity, and diffusion coefficients.

Solvation : MD can be used to study how 3,5-dimethyl-1-hexyn-3-ol interacts with solvent molecules, such as water or organic solvents. This is crucial for understanding its solubility and reactivity in solution.

Interactions with Surfaces : As a surfactant-like molecule (due to its polar head and nonpolar tail), its interaction with surfaces is of interest. nist.gov MD simulations can model how the molecules orient themselves at an interface, for example, at the air-water interface or on the surface of a solid material. mdpi.com

These simulations track the trajectories of all atoms over time, providing a dynamic picture of intermolecular behavior that is not accessible through static computational methods. mdpi.com

Applications of 3,5 Dimethyl 1 Hexyn 3 Ol in Advanced Chemical Technologies

Role as a Key Intermediate in Complex Organic Synthesis

3,5-Dimethyl-1-hexyn-3-ol (B130301) serves as a crucial intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of its carbon skeleton into a variety of structures, facilitating the creation of elaborate organic compounds.

One notable application is in palladium-mediated cross-coupling reactions. For instance, it is a precursor in the one-pot synthesis of 3,5-Dimethyl-1-phenyl-1-hexen-3-ol through a hydrostannylation/Stille cross-coupling reaction. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This process highlights the utility of the terminal alkyne group in forming new carbon-carbon bonds.

Furthermore, the hydroxyl group of 3,5-dimethyl-1-hexyn-3-ol can undergo esterification. A key example is its reaction with acetic anhydride (B1165640) in the presence of a neutral ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430), to produce 3,5-dimethyl-1-hexyn-3-acetate. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This transformation demonstrates the compound's role in creating functionalized derivatives.

Another synthetic application involves the anti-Markovnikov addition of carboxylic acids to the alkyne moiety. The reaction with benzoic acid yields 3,5-Dimethyl-3-hydroxy-1-hexen-1-yl benzoate, showcasing a regioselective functionalization of the carbon-carbon triple bond. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

PrecursorReagentsProductReaction Type
3,5-Dimethyl-1-hexyn-3-olPalladium catalyst, organotin reagent, aryl halide3,5-Dimethyl-1-phenyl-1-hexen-3-olHydrostannylation/Stille cross-coupling
3,5-Dimethyl-1-hexyn-3-olAcetic anhydride, 1-butyl-3-methylimidazolium tetrafluoroborate3,5-dimethyl-1-hexyn-3-acetateEsterification
3,5-Dimethyl-1-hexyn-3-olBenzoic acid3,5-Dimethyl-3-hydroxy-1-hexen-1-yl benzoateAnti-Markovnikov addition

Contributions to Polymer Science and Advanced Materials Development

The unique properties of 3,5-dimethyl-1-hexyn-3-ol also lend themselves to applications in polymer science and the development of advanced materials, where it can function as both a monomeric unit and a performance-enhancing additive.

While detailed research into its extensive use as a primary monomer is specific, its reactive nature makes it a candidate for incorporation into specialty polymer backbones. The presence of both a polymerizable alkyne group and a functional hydroxyl group allows for the synthesis of polymers with tailored properties. For example, it is used in the creation of reactive polymerase chain reaction (PCR) substrate films. biosynth.com These films possess an active surface that can be functionalized, for instance with colloidal gold for DNA detection. biosynth.com

A significant application of 3,5-dimethyl-1-hexyn-3-ol is as a silicone inhibitor and additive in various formulations. specialchem.com It is particularly effective in addition-cure liquid silicone rubber, mixed silicone rubber, and silicone resins. specialchem.com In these systems, it acts as a pot life extender, controlling the cure rate of platinum-catalyzed silicone systems. This allows for a more controlled processing window and prevents premature curing.

It is also utilized in formulations for glass fiber coatings with silicone resin and as a platinum vulcanizer. dgunionchem.com The recommended dosage in these applications is typically between 0.1% and 0.2% of the vinyl silicone oil content. specialchem.comdgunionchem.com The compound can be diluted with solvents like toluene (B28343) or hydrogenated silicone oil for easier incorporation into formulations. dgunionchem.com

Application AreaFunctionRecommended Dosage
Addition-type liquid injection silicone rubberSilicone inhibitor0.1-0.2% of vinyl silicone oil
Addition-type mixed silicone rubberSilicone inhibitor0.1-0.2% of vinyl silicone oil
Silicone resinSilicone inhibitor0.1-0.2% of vinyl silicone oil
Glass fiber coatingPlatinum vulcanizer componentNot specified

Catalytic and Reaction Media Applications

The utility of 3,5-dimethyl-1-hexyn-3-ol extends to its use in catalytic systems and as a component in specialized reaction media, underscoring its versatility in modern chemical processes.

Research has been conducted on the reaction of carbon dioxide with 3,5-dimethyl-1-hexyn-3-ol catalyzed by copper(I) chloride (CuCl). sigmaaldrich.comchemicalbook.comsigmaaldrich.com These investigations explore the activation and functionalization of CO2, a field of significant interest for carbon capture and utilization technologies. The presence of the alkyne and hydroxyl groups in 3,5-dimethyl-1-hexyn-3-ol provides reactive sites for such transformations.

The compound has been utilized in reactions conducted in ionic liquids. As mentioned, the esterification of 3,5-dimethyl-1-hexyn-3-ol with acetic anhydride can be successfully carried out in 1-butyl-3-methylimidazolium tetrafluoroborate, a neutral ionic liquid. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Furthermore, the CuCl-catalyzed reaction with CO2 has also been studied in various ionic liquids, which can act as both the solvent and a co-catalyst, influencing reaction rates and product selectivity. sigmaaldrich.comchemicalbook.com

Catalytic ProcessMetal CatalystRole of 3,5-Dimethyl-1-hexyn-3-ol
Reaction with Carbon DioxideCopper(I) Chloride (CuCl)Substrate for CO2 functionalization
ReactionSolventRole of Ionic Liquid
Esterification1-butyl-3-methylimidazolium tetrafluoroborateReaction medium
Reaction with Carbon DioxideVarious ionic liquidsSolvent and co-catalyst

Functionality as a Surface-Active Agent (Surfactant) in Industrial Processes

3,5-Dimethyl-1-hexyn-3-ol, also known by the trade name Surfynol 61, is a multifunctional nonionic surfactant based on acetylenic chemistry. biesterfeld.com Its unique molecular structure, featuring a triple bond and a hydroxyl group, imparts a combination of properties that make it valuable in a variety of industrial applications, including water-based coatings, inks, adhesives, and cleaning solutions. biesterfeld.comscribd.comgoogle.com This acetylenic alcohol is recognized for its ability to reduce surface tension and control foam in aqueous systems. scribd.com

Mechanisms of Wetting and Pigment Dispersion Enhancement

The primary mechanism by which 3,5-Dimethyl-1-hexyn-3-ol enhances wetting and pigment dispersion is through the reduction of surface tension at the liquid-solid interface. As a surfactant, its molecules orient themselves at interfaces, lowering the interfacial energy between the liquid medium and the solid pigment particles. This improved wettability allows the liquid to spread more effectively over the pigment surfaces, displacing trapped air and facilitating the initial "wetting out" stage of dispersion. google.comgoogle.com

In pigment dispersion processes, 3,5-Dimethyl-1-hexyn-3-ol acts as an effective wetting agent, improving the miscibility of pigment particles within an aqueous medium. google.comgoogle.com Its relatively small molecular size allows it to efficiently migrate to the interface, leading to dynamic surface tension reduction. This is particularly crucial in processes such as grinding or milling, where new pigment surfaces are continuously created and require immediate wetting to prevent reagglomeration. scribd.com Patents describe its use in the preparation of pigment dispersions for inks, where it is added to improve the dispersion efficiency of surface-treated pigments in an aqueous medium. google.comgoogle.com The molecule's structure contributes to low-foam pigment and substrate wetting. scribd.com

A notable feature of 3,5-Dimethyl-1-hexyn-3-ol is its volatility, which allows it to evaporate under normal use conditions. biesterfeld.comscribd.com This makes it highly suitable for applications where residual surfactant contamination is undesirable, such as in cleaning solutions for silicon wafers or glass. biesterfeld.com It can be added to facilitate dispersion and then removed by heating the formulation after the dispersion step is complete. google.comgoogle.com

Table 1: Research Findings on Wetting and Dispersion

FindingApplication ContextMechanism/PropertySource(s)
Provides substrate wetting where surfactant residues are undesirable.Silicon wafer/glass cleaningEvaporates under normal use conditions. biesterfeld.com
Improves miscibility (wettability) of pigment particles with the dispersion medium.Ink manufacturingReduces interfacial tension. google.com
Provides low-foam pigment and substrate wetting.Pigmented systemsMultifunctional surfactant properties. scribd.com
Can be volatilized by heating after the dispersion step.Pigment dispersionVolatility, small molecular weight. google.comgoogle.com

Defoaming and Emulsification Properties in Formulations

3,5-Dimethyl-1-hexyn-3-ol is characterized as a "molecular defoamer," a class of surfactants that disrupts the stability of foam lamellae at a molecular level. scribd.com Unlike polymeric defoamers that act by spreading as a lens on the foam surface, molecular defoamers integrate into the foam film, creating defects that lead to rapid film drainage and bubble collapse. This makes it an effective foam control agent during the manufacturing and application of waterborne coatings and inks. scribd.comjustia.com

Its acetylenic diol structure is key to its dual functionality. It provides dynamic wetting and surface tension reduction while simultaneously inhibiting foam generation. scribd.com In the formulation of white ink, for instance, an acetylene (B1199291) glycol type defoaming agent like 3,5-dimethyl-1-hexyn-3-ol can be added in small amounts to counteract vigorous foaming during the preparation of the dispersion. justia.com

While primarily recognized for its wetting and defoaming capabilities, its surfactant nature inherently provides some emulsification properties. It can help stabilize dispersions of immiscible liquids or particles in a liquid medium, although it is more frequently selected for its dominant wetting and anti-foam characteristics. Its use in combination with other dispersants has been noted to enhance the storage stability of aqueous pigment dispersions. justia.com

Table 2: Research Findings on Defoaming and Emulsification

FindingFormulation ContextPropertySource(s)
Functions as a molecular defoamer.Waterborne coatings, inks, adhesivesDynamic wetting and defoaming. scribd.com
Can be added to control foaming during dispersion preparation.Ink manufacturingDefoaming agent. justia.com
Used in combination with other dispersants to enhance stability.Aqueous pigment dispersionsSynergistic stabilization. justia.com

Applications as a Corrosion Inhibitor in Various Formulations

Beyond its surfactant functions, 3,5-Dimethyl-1-hexyn-3-ol serves as an effective corrosion inhibitor, particularly for ferrous metals like steel. epo.org The mechanism of inhibition is attributed to the interaction of the acetylenic bond with the metal surface. Acetylenic compounds are known to passivate certain metal surfaces through a process of surface interaction and subsequent polymerization. epo.org This forms a protective layer that acts as a barrier, inhibiting the corrosive action of agents in the formulation.

This property is leveraged in specialized applications such as inkjet inks. The components of an inkjet printhead, which are often made of steel, are susceptible to corrosion from the ink vehicle, especially during the rapid heating and cooling cycles inside the nozzle chamber. The inclusion of 3,5-dimethyl-1-hexyn-3-ol in the ink formulation has been shown to inhibit this corrosion, thereby extending the operational lifetime of the printhead. epo.org Its use as a potential corrosion inhibitor is also mentioned in the context of curing systems for encapsulation materials. googleapis.com

Table 3: Research Findings on Corrosion Inhibition

FindingApplicationMechanismSource(s)
Used to inhibit corrosion of steel components in inkjet printheads.Inkjet InksPassivating effect on metal surfaces via surface interaction and polymerization. epo.org
Listed as a potential corrosion inhibitor additive.Curing systemsGeneral corrosion inhibition. googleapis.com

Emerging Research Frontiers and Methodological Advancements

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on green chemistry has spurred the development of more sustainable methods for synthesizing propargyl alcohols, including 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl-. Traditional synthesis often involves stoichiometric organometallic reagents and volatile organic solvents, posing environmental and safety concerns. Modern approaches seek to mitigate these issues through innovative catalytic systems and alternative reaction media.

One promising avenue is the use of ionic liquids as recyclable and non-volatile solvents. For instance, the esterification of 3,5-dimethyl-1-hexyn-3-ol (B130301) with acetic anhydride (B1165640) has been successfully carried out in a neutral ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430). thieme-connect.comsigmaaldrich.comchemicalbook.com This method offers advantages in terms of solvent recovery and reuse, contributing to a more sustainable process.

Biocatalysis presents another powerful tool for the green synthesis of chiral propargyl alcohols. Enzymatic cascades have been developed for the deracemization of racemic propargylic alcohols, yielding enantiomerically pure products with high efficiency. acs.org These biocatalytic platforms often operate under mild conditions in aqueous media, significantly reducing the environmental footprint of the synthesis. For example, a bienzymatic cascade utilizing a peroxygenase and an alcohol dehydrogenase can achieve high yields and enantiomeric excesses for a range of propargylic alcohols. acs.org

Furthermore, efforts are being made to replace hazardous reagents. An efficient method for preparing primary propargylic alcohols from terminal alkynes utilizes rongalite, a bulk industrial product, as a C1 unit, avoiding the need for low-temperature conditions and hazardous lithium reagents. rsc.org While not directly applied to 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl-, this strategy exemplifies the trend towards safer and more practical synthetic protocols.

Exploration of Novel Catalytic Systems for C-C and C-X Bond Formations

The functionalization of 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl- relies heavily on the development of novel and efficient catalytic systems for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Transition-metal catalysis has been at the forefront of these advancements.

Palladium-catalyzed cross-coupling reactions are instrumental in elaborating the structure of this propargyl alcohol. A key example is the synthesis of 3,5-dimethyl-1-phenyl-1-hexen-3-ol via a one-pot palladium-mediated hydrostannylation/Stille cross-coupling reaction of 3,5-dimethyl-1-hexyn-3-ol. thieme-connect.comsigmaaldrich.comchemicalbook.com

Copper-based catalysts have also demonstrated significant utility. For instance, the reaction of 3,5-dimethyl-1-hexyn-3-ol with carbon dioxide can be catalyzed by copper(I) chloride in various ionic liquids and solvents, showcasing a method for CO2 utilization. thieme-connect.comsigmaaldrich.comchemicalbook.com The choice of catalyst and reaction conditions can influence the regioselectivity of such transformations.

Beyond these specific examples, the broader field of propargyl alcohol chemistry is exploring a wide range of transition-metal catalysts, including ruthenium and gold, which exhibit a strong affinity for the alkyne unit and can activate it for various transformations. thieme-connect.com The development of chiral ligands for these metal catalysts is crucial for achieving high enantioselectivity in the synthesis of optically active tertiary propargylic alcohols.

Table 1: Examples of Catalytic Systems in the Functionalization of Propargyl Alcohols
Catalyst SystemReaction TypeSubstrate/Product ExampleReference(s)
Palladium-mediatedHydrostannylation/Stille cross-coupling3,5-dimethyl-1-hexyn-3-ol to 3,5-dimethyl-1-phenyl-1-hexen-3-ol thieme-connect.com, sigmaaldrich.com, chemicalbook.com
Copper(I) chlorideCarboxylation with CO23,5-dimethyl-1-hexyn-3-ol thieme-connect.com, sigmaaldrich.com, chemicalbook.com
In(III)/BINOLAsymmetric alkynylation of aldehydesGeneral synthesis of chiral propargyl alcohols organic-chemistry.org
Zn(OTf)2 / (+)-N-methylephedrineEnantioselective addition of terminal acetylenes to aldehydesGeneral synthesis of chiral propargyl alcohols organic-chemistry.org
Ti(OiPr)4 / BINOLAlkynylation of aldehydesGeneral synthesis of chiral propargyl alcohols organic-chemistry.org

Integration of 3,5-Dimethyl-1-hexyn-3-ol into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. The integration of reactions involving 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl- into flow chemistry and automated synthesis platforms is an emerging area of research.

While specific examples for this particular compound are not yet widely reported, the continuous-flow chemoenzymatic conversion of racemic alcohols to enantiopure alcohols and amines has been demonstrated, a technique directly applicable to the synthesis of chiral derivatives of 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl-. acs.org Such systems can facilitate the efficient screening of reaction conditions and the rapid production of compound libraries for drug discovery and material science applications.

The development of robust and recyclable catalysts is a key enabler for the successful implementation of flow chemistry. The use of solid-supported catalysts or catalysts that are soluble in a separate phase from the product stream allows for their continuous use without the need for complex separation procedures.

Leveraging Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. beilstein-journals.orgnih.govrjptonline.org

In the context of 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl-, ML models can be trained on existing datasets of alkynylation and other propargyl alcohol reactions to predict key parameters such as yield, regioselectivity, and enantioselectivity. nih.govrsc.orgrsc.orgchemrxiv.org For instance, machine learning models have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions, which could be adapted to predict the outcomes of reactions involving the phenyl group of 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl-. rsc.orgchemrxiv.org

Furthermore, active learning algorithms can be employed to guide experimental design, minimizing the number of experiments required to identify optimal reaction conditions. duke.edu This approach involves an iterative cycle where the ML model suggests the next set of experiments to perform based on the results of previous experiments, leading to a more efficient exploration of the reaction space. arxiv.org The development of reaction-based representations for machine learning is crucial for accurately capturing the subtle energetic differences that govern properties like enantioselectivity in asymmetric catalysis. researchgate.net

Table 2: Applications of AI/ML in Propargyl Alcohol Chemistry
AI/ML ApplicationDescriptionPotential Impact on 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- ChemistryReference(s)
Reaction Outcome PredictionModels predict yield, regioselectivity, and enantioselectivity of reactions.Faster identification of promising synthetic routes and conditions. nih.gov, rsc.org, rsc.org, chemrxiv.org
Reaction Condition OptimizationAlgorithms guide the selection of optimal catalysts, solvents, and temperatures.Reduced experimental effort and resource consumption. duke.edu, beilstein-journals.org, nih.gov
Catalyst DesignAI workflows can accelerate the discovery and optimization of novel catalysts.Design of more efficient and selective catalysts for its synthesis and functionalization. arxiv.org
De Novo Drug DesignGenerative models propose novel molecules with desired pharmacological properties.Design of new drug candidates based on the 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl- scaffold. mdpi.com

Expanding the Scope of Functional Material Applications

The unique structural features of 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl-, particularly the presence of a reactive alkyne group, a hydroxyl group, and a phenyl ring, make it a valuable precursor for a wide range of functional materials.

Derivatives of this compound can be incorporated into polymers , where the rigid alkyne unit can impart desirable thermal and mechanical properties. Propargyl alcohols, in general, are used in the synthesis of polyester (B1180765) fibers and resins. yacooscience.com The phenyl group can also be functionalized to tune the material's properties, such as its solubility or its interaction with other materials.

In the realm of agrochemicals and pharmaceuticals , propargyl alcohol derivatives are known to exhibit a range of biological activities. rawsource.com The scaffold of 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl- can be modified to create new molecules with potential applications as pesticides or therapeutic agents. For example, phenyl-pyrazolone derivatives, which share structural similarities, have shown antioxidant properties and are being investigated for their anti-cancer activities. mdpi.comarkajainuniversity.ac.in

Furthermore, 3,5-dimethyl-1-hexyn-3-ol, a related compound, is used as a nonionic surfactant and as a component in cleaning solutions, for example, in the cleaning of silicon wafers. wikipedia.org This suggests that 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl- and its derivatives could also find applications as specialty surfactants or in formulation science. The compound is also noted as a reactive chemical used in creating substrate films for polymerase chain reaction (PCR) and as an antimicrobial agent in wastewater treatment. biosynth.com

Table 3: Potential Applications of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- Derivatives
Application AreaPotential Role of DerivativesRelated ResearchReference(s)
Polymer ScienceMonomers for specialty polymers with enhanced thermal and mechanical properties.Use of propargyl alcohols in polyester synthesis. yacooscience.com
AgrochemicalsBuilding block for novel pesticides.General use of propargyl alcohol derivatives in agrochemicals. rawsource.com
PharmaceuticalsScaffold for the synthesis of new drug candidates.Biological activity of related phenyl-containing heterocyclic compounds. mdpi.com, mdpi.com, arkajainuniversity.ac.in
Material SciencePrecursors for functional coatings and surfactants.Use of similar compounds as nonionic surfactants and in cleaning formulations. wikipedia.org, biosynth.com
BiotechnologyComponent in the preparation of reactive surfaces for bioassays.Use in PCR substrate films. biosynth.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity and substituent positions using proton and carbon NMR, referencing the compound's SMILES string (CCCC(O)C#C) and InChI key (LTFTWJYRQNTCHI-UHFFFAOYSA-N) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (≥90% technical grade) using retention time and peak area comparisons, as described for related compounds in quality control protocols .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validate molecular weight (112.17 g/mol) and detect impurities using fragmentation patterns .

Q. What safety protocols are critical when handling 3,5-dimethyl-1-phenyl-1-hexyn-3-ol?

  • Key Precautions :

  • Personal Protective Equipment (PPE) : Use flame-resistant lab coats, chemical goggles, and nitrile gloves due to its flammability (Flash Point: 47.2°C) and acute toxicity (LD₅₀: 530 mg/kg in mice, subcutaneous) .
  • Ventilation : Operate in fume hoods to mitigate inhalation risks (GHS H335: Respiratory irritation) .
  • Storage : Store in airtight containers at ≤25°C, away from oxidizers and ignition sources .

Q. How can researchers synthesize 3,5-dimethyl-1-phenyl-1-hexyn-3-ol, and what intermediates are involved?

  • Synthetic Pathway :

  • Alkyne Formation : Utilize Sonogashira coupling between 3,5-dimethylphenylacetylene and a propargyl alcohol derivative, optimizing catalyst loadings (e.g., Pd/Cu systems) for yield enhancement .
  • Intermediate Isolation : Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates like 3-methyl-1-hexyn-3-ol (CAS 4339-05-3) using fractional distillation .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., boiling point) be resolved experimentally?

  • Case Study : reports a boiling point of 118°C, while NIST data cites 136.5°C (409.65 K) .
  • Resolution Strategies :

  • Differential Scanning Calorimetry (DSC) : Measure phase transitions under controlled atmospheres to validate thermal stability.
  • Pressure-Calibrated Ebulliometry : Adjust experimental pressure to reconcile discrepancies, referencing vapor pressure equations (ln(P) = 16.4653 - 4201.15/(T + 55.033)) .

Q. What mechanistic insights explain the acute toxicity of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol in biological systems?

  • Toxicological Analysis :

  • Metabolic Pathways : Investigate cytochrome P450-mediated oxidation using in vitro liver microsome assays, noting potential reactive intermediates (e.g., epoxides) .
  • Neurotoxicity Screening : Employ zebrafish models to assess acetylcholinesterase inhibition, correlating with structural analogs like 1-propylpropargyl alcohol .

Q. What computational methods are suitable for predicting the compound’s reactivity in cycloaddition reactions?

  • Theoretical Framework :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. THF) on reaction kinetics using parameters like McVol (106.76 mL/mol) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Stability Studies :

  • Accelerated Aging Tests : Expose samples to 40°C/75% RH for 28 days, analyzing degradation via GC-MS. Likely products include phenyl ketones from alkyne hydration .
  • Light Sensitivity : Conduct UV-Vis spectroscopy to quantify photodegradation rates, referencing similar triyne alcohols .

Methodological Recommendations

  • Contradiction Resolution : Cross-validate data using orthogonal techniques (e.g., DSC for thermal properties, LC-MS for purity).
  • Safety Compliance : Align protocols with GHS standards (H302, H315, H319) and OSHA guidelines .
  • Data Reproducibility : Report solvent purity, instrument calibration, and ambient conditions in experimental sections.

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